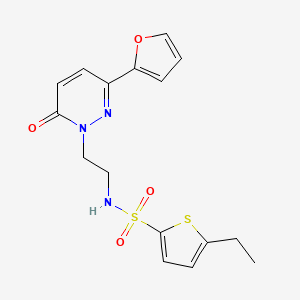

N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

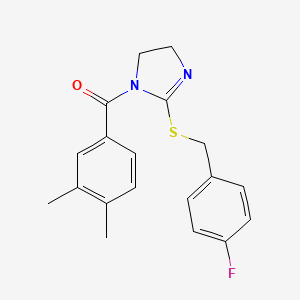

The compound “N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” is a complex organic molecule that contains a furan ring, a benzyl group, a methoxy group, and a benzenesulfonamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Benzenesulfonamide is a functional group consisting of a benzene ring attached to a sulfonamide group .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The furan ring, for example, is known to participate in various reactions, including electrophilic substitution and cycloaddition . The benzenesulfonamide group could also be involved in a range of reactions .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Potential

A study focusing on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds related to N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, highlights their application in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT due to their effective mechanism in generating reactive oxygen species when exposed to light (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiangiogenic Activity

Novel 3-arylaminobenzofuran derivatives, structurally related to the chemical , have been evaluated for their anticancer and antiangiogenic activities. One such compound demonstrated potent anticancer properties at nanomolar concentrations, effectively binding to the colchicine site of tubulin, inducing apoptosis, and showcasing potent vascular disrupting properties in vitro and in vivo. This indicates a promising direction for the development of anticancer agents based on modifications of the benzenesulfonamide scaffold (Romagnoli et al., 2015).

Crystal Structure Insights

Research on isomorphous benzenesulfonamide crystal structures, including derivatives similar to N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, contributes to understanding the molecular interactions and stability of such compounds. The crystal packing is mainly governed by intermolecular C-H...O and C-H...π interactions, offering insights into the solid-state behavior of these molecules and their potential modifications for improved pharmaceutical properties (Bats, Frost, & Hashmi, 2001).

Antimicrobial Activity

Benzenesulfonamide derivatives have also been explored for their antimicrobial properties. A series incorporating the 1,3,4-oxadiazole moiety demonstrated significant in vitro anti–HIV and antifungal activities. This suggests the potential of N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide derivatives for further development as antimicrobial agents, highlighting the versatility of the benzenesulfonamide scaffold in the design of novel therapeutics (Zareef et al., 2007).

Enzyme Inhibition for Therapeutic Applications

The synthesis and biological evaluation of benzenesulfonamide derivatives focusing on their role as enzyme inhibitors underscore their therapeutic potential. Specifically, compounds bearing the benzenesulfonamide moiety have been assessed for their inhibitory activity against enzymes of clinical interest, such as acetylcholinesterase, suggesting applications in the treatment of conditions like Alzheimer's disease. This area of research offers a promising avenue for the development of new therapeutic agents based on benzenesulfonamide derivatives (Abbasi et al., 2018).

Wirkmechanismus

Target of Action

Furan derivatives have been found to interact with multiple receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Biochemical Pathways

Furan derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and potential for hydrogen bonding, improving pharmacokinetic characteristics .

Result of Action

Furan derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stability and efficacy of furan derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .

Eigenschaften

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-14-10-19(24-3)20(11-15(14)2)26(22,23)21-12-16-4-6-17(7-5-16)18-8-9-25-13-18/h4-11,13,21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZQDXWLSCIFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Methoxyanilino)-2-oxoethyl] 3-bromoadamantane-1-carboxylate](/img/structure/B2851909.png)

![1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2851913.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2851920.png)

![N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2851924.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2851926.png)

![3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2851927.png)

![2-(Dipropylamino)-1-[3-(4-methylphenyl)-1-adamantyl]ethanone](/img/structure/B2851928.png)

![6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2851929.png)

![N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2851932.png)